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molecular formula C11H15NO B8419826 4-Ethynyl-1-azaadamantan-4-ol

4-Ethynyl-1-azaadamantan-4-ol

Cat. No. B8419826
M. Wt: 177.24 g/mol
InChI Key: OMHJGESCGMZGPO-UHFFFAOYSA-N
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Patent
US07112593B2

Procedure details

To a solution of 0.2 ml of trimethylsilylacetylene in 2 ml of tetrahydrofuran was added dropwise 0.64 ml of a 1.56 mol hexane solution of n-butyllithium in a dry ice-acetone bath. After stirring for 30 minutes, a solution of 50 mg of 1-azaadamantane-4-one in 1 ml of tetrahydrofuran was added dropwise to the mixture. After further stirring for 30 minutes, 1 ml of methanol was added to the mixture and the temperature was elevated to room temperature. The solvent was removed and water was added to the resulting solid. Crystals that remained were collected by filtration, to give 17 mg of the title compound.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.56 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[CH:6])(C)C.CCCCCC.C([Li])CCC.[N:18]12[CH2:27][CH:22]3[CH2:23][CH:24]([CH2:26][CH:20]([C:21]3=[O:28])[CH2:19]1)[CH2:25]2>O1CCCC1.CO>[C:22]([C:21]1([OH:28])[CH:20]2[CH2:19][N:18]3[CH2:25][CH:24]([CH2:5][CH:6]1[CH2:27]3)[CH2:26]2)#[CH:23]

Inputs

Step One
Name
Quantity
0.2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.56 mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
N12CC3C(C(CC(C1)C3)C2)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After further stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
water was added to the resulting solid
FILTRATION
Type
FILTRATION
Details
Crystals that remained were collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#C)C1(C2CN3CC(CC1C3)C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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